molecular formula C22H39Cl2N3O3 B12738177 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-20-1

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride

Katalognummer: B12738177
CAS-Nummer: 141312-20-1
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: GIYSFGVWOAYVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C22H37N3O3·2HCl . This compound is known for its unique structure, which includes a heptyloxyphenyl group and an ethylpiperazinyl group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves the following steps:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of a catalyst to form the heptyloxyphenyl intermediate.

    Introduction of the Piperazinyl Group: The heptyloxyphenyl intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazinyl group.

    Esterification: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-methyl-1-piperazinyl)ethyl ester
  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)propyl ester

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-ethyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxyphenyl and ethylpiperazinyl groups make it particularly interesting for research in various fields.

Eigenschaften

CAS-Nummer

141312-20-1

Molekularformel

C22H39Cl2N3O3

Molekulargewicht

464.5 g/mol

IUPAC-Name

2-(4-ethylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C22H37N3O3.2ClH/c1-3-5-6-7-10-18-27-21-12-9-8-11-20(21)23-22(26)28-19-17-25-15-13-24(4-2)14-16-25;;/h8-9,11-12H,3-7,10,13-19H2,1-2H3,(H,23,26);2*1H

InChI-Schlüssel

GIYSFGVWOAYVHP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.